Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-

Catalog No.
S1801388
CAS No.
131206-15-0
M.F
C18H32N2O4Si
M. Wt
368.54318
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl...

CAS Number

131206-15-0

Product Name

Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-

IUPAC Name

1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea

Molecular Formula

C18H32N2O4Si

Molecular Weight

368.54318

InChI

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1

SMILES

CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC

Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- is a specialized compound characterized by the integration of a urea moiety with a triethoxysilyl group. Its molecular formula is C18H32N2O4SiC_{18}H_{32}N_2O_4Si and it has a molecular weight of approximately 368.5 g/mol. This compound is primarily noted for its potential in surface modification applications and the formation of self-assembled monolayers (SAMs) on various substrates, which can enhance the properties of materials used in electronics and coatings.

  • Surface modification: The triethoxysilyl group suggests the molecule could bind to surfaces containing hydroxyl groups through silanol formation after hydrolysis. This could be useful for applications in material science or creating biocompatible surfaces for medical devices.
  • Molecular recognition: The (R)-phenylethyl group might enable interaction with specific biological targets due to its chirality. Further research is needed to explore this possibility.
  • Wear appropriate personal protective equipment (gloves, goggles) when handling.
  • Ensure proper ventilation when working with the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place according to recommended safety protocols for organic chemicals.

  • Hydrolysis: The triethoxysilyl group can hydrolyze to form silanol groups, which may further condense to create siloxane bonds.
  • Substitution: The urea moiety can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Hydrolysis: Typically conducted in aqueous solutions under acidic or basic conditions.
  • Substitution: Common nucleophiles include amines or alcohols, and these reactions are usually performed under mild conditions to avoid decomposition.

Major Products

  • Hydrolysis leads to silanol groups and potentially siloxane networks.
  • Substitution reactions yield various substituted urea derivatives based on the nucleophile used.

Research indicates that derivatives of urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- exhibit biological activity, particularly as complement inhibitors. Some studies have identified related compounds as potent inhibitors of the complement system, which plays a crucial role in immune response. The introduction of specific functional groups significantly enhances their biological efficacy, suggesting that structural modifications can lead to improved activity against complement-mediated diseases .

The synthesis of urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- typically involves the reaction between 1-(1R)-phenylethylurea and 3-(triethoxysilyl)propyl isocyanate. This reaction is generally performed under controlled conditions, often with the aid of catalysts to optimize yield and purity. Industrial production may employ similar methods but is tailored for larger-scale synthesis, including purification steps like distillation or recrystallization to achieve high-quality products.

This compound has diverse applications:

  • Surface Modification: Utilized in creating self-assembled monolayers on various substrates to enhance surface properties.
  • Biomedical Research: Potential use in drug delivery systems and as a component in therapeutic agents targeting complement pathways.
  • Material Science: Enhances the durability and functionality of coatings and composites used in electronics and other industries .

Studies involving urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- have focused on its interactions within mixed solvent systems. Molecular dynamics simulations and experimental setups have demonstrated how this compound interacts at surfaces, revealing insights into hydrogen bonding dynamics that influence its behavior in solution. Such studies are crucial for understanding its practical applications in various fields .

Similar Compounds

  • Urea, N-[3-(trimethoxysilyl)propyl]: Similar structure but features trimethoxysilyl groups instead of triethoxysilyl groups.
  • 3-Ureidopropyltrimethoxysilane: Another urea-based silane utilized for surface modification.

Uniqueness

Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- stands out due to its unique combination of a chiral phenylethyl group and a triethoxysilyl group. This configuration not only enhances stability but also broadens its reactivity profile compared to similar compounds, making it suitable for a wider range of applications.

General Manufacturing Information

Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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